molecular formula C18H26N2O5S B2935708 N-cyclohexyl-2-(4-(morpholinosulfonyl)phenoxy)acetamide CAS No. 327980-41-6

N-cyclohexyl-2-(4-(morpholinosulfonyl)phenoxy)acetamide

Cat. No.: B2935708
CAS No.: 327980-41-6
M. Wt: 382.48
InChI Key: GVIDLIXJBAGAIK-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-(morpholinosulfonyl)phenoxy)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a cyclohexyl group, a morpholinosulfonyl group, and a phenoxyacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-(morpholinosulfonyl)phenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: The initial step involves the reaction of 4-(morpholinosulfonyl)phenol with chloroacetic acid to form 4-(morpholinosulfonyl)phenoxyacetic acid.

    Cyclohexylation: The phenoxyacetic acid derivative is then reacted with cyclohexylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields and purity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-(morpholinosulfonyl)phenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

N-cyclohexyl-2-(4-(morpholinosulfonyl)phenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-(morpholinosulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-cyclohexyl-2-(4-(morpholinosulfonyl)phenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its cyclohexyl group provides steric hindrance, while the morpholinosulfonyl group enhances its solubility and reactivity.

Properties

IUPAC Name

N-cyclohexyl-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c21-18(19-15-4-2-1-3-5-15)14-25-16-6-8-17(9-7-16)26(22,23)20-10-12-24-13-11-20/h6-9,15H,1-5,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIDLIXJBAGAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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